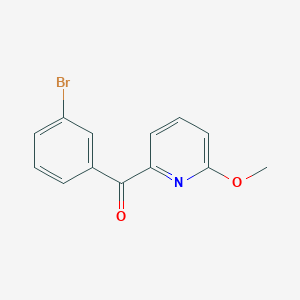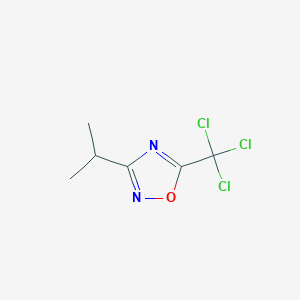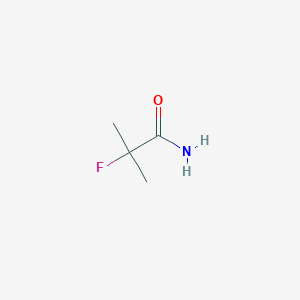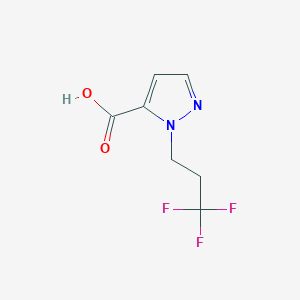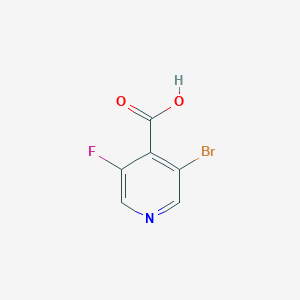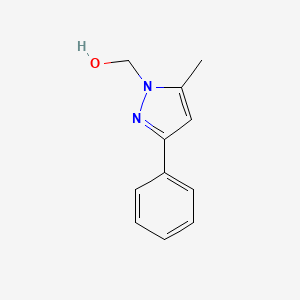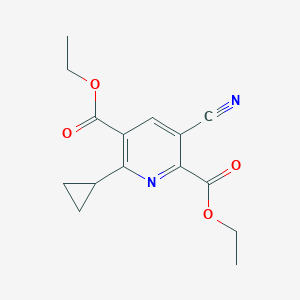![molecular formula C23H35Cl2N3O2 B1532318 trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine CAS No. 506427-91-4](/img/structure/B1532318.png)
trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine
Übersicht
Beschreibung
“trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine” is an intermediate for the synthesis of Desmethyl Cariprazine Hydrochloride, a derivative of Cariprazine, which is an orally active D2/D3 dopamine receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with reacting trans 2- {l- [4- (N-tert-butoxycarbonyl)amino]- cyclohexyl} -acetic acid ester with sodium borohydride and aluminium trichloride to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol. This is then reacted with methanesulfonic acid chloride in the presence of an acid binding agent to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino] -cyclohexyl} -ethyl methanesulfonate. This product is then reacted with 2,3-dichlorophenyl-piperazine in the presence of an acid binding agent to give trans 2- {l- [4- (N-tert-butoxycarbonyl)-amino]-cyclohexyl}-carbamic acid tert-butylester. Finally, this compound is heated to a temperature between 40-100°C in a mixture of aqueous hydrochloric acid/methanol to give trans N- {4- {2- [4- (2,3-dichlorophenyl)piperazine-l-il]-ethyl}- cyclohexylamine dihydrochloride monohydrate .Molecular Structure Analysis
The molecular formula of this compound is C23H35Cl2N3O2 and it has a molecular weight of 456.45 .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Sie ist besonders wichtig für die Herstellung von Verbindungen, die auf D3/D2-Dopaminrezeptoren wirken . Diese Rezeptoren spielen eine wichtige Rolle bei der Behandlung von Erkrankungen wie Schizophrenie und bipolaren Störungen.
Synthese von Antipsychotika
Die Verbindung wird bei der Synthese von Cariprazin und seinen Derivaten verwendet, die oral wirksame Dopaminrezeptorantagonisten sind . Cariprazin wird zur Behandlung von psychischen Erkrankungen wie Schizophrenie und bipolaren Manien eingesetzt.
Antibakterielle Anwendungen
Derivate dieser Verbindung haben ein breites Spektrum an biologischen Aktivitäten gezeigt, einschließlich antibakterieller Eigenschaften . Dies macht sie wertvoll für die Forschung nach neuen Antibiotika oder antibakteriellen Mitteln.
Antifungalforschung
In ähnlicher Weise kann die antifungale Aktivität von Derivaten für die Entwicklung neuer antifungaler Medikamente oder Behandlungen untersucht werden .
Antikrebsaktivitäten
Die Derivate der Verbindung wurden auch auf ihre Antikrebsaktivitäten untersucht . Dazu gehören Forschungen zu potenziellen Behandlungen für verschiedene Krebsarten.
Antiparasitäre Aktivität
Die Forschung an antiparasitären Anwendungen ist ein weiterer Bereich, in dem die Derivate dieser Verbindung vielversprechend sind . Dies könnte zu neuen Behandlungen für parasitäre Infektionen führen.
Entwicklung von Antihistaminika
Die Verbindung wurde mit einer antihistaminergischen Aktivität in Verbindung gebracht, die für die Behandlung allergischer Reaktionen unerlässlich ist . Diese Anwendung könnte zur Entwicklung neuer Antihistaminika führen.
Antidepressivaforschung
Schließlich wurde die Rolle der Verbindung bei der antidepressiven Aktivität erkannt . Dies eröffnet Möglichkeiten für die Schaffung neuer Antidepressiva.
Wirkmechanismus
Target of Action
The primary target of trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine is the D2/D3 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as an antagonist at the D2/D3 dopamine receptors . An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the D2/D3 dopamine receptors, preventing dopamine from binding to its receptor, thereby inhibiting the function of dopamine.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses in the synthesis of other compounds, particularly those with pharmacological activity. As an intermediate in the synthesis of a dopamine receptor antagonist, it may have potential applications in the treatment of conditions such as schizophrenia and bipolar disorder .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35Cl2N3O2/c1-23(2,3)30-22(29)26-18-9-7-17(8-10-18)11-12-27-13-15-28(16-14-27)20-6-4-5-19(24)21(20)25/h4-6,17-18H,7-16H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQCWGIXZGDJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116938 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506427-91-4 | |
| Record name | 1,1-Dimethylethyl N-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)

